

# AG3.0 Antibody: A Technical Guide for AIDS Research

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The **AG3.0** antibody is a murine monoclonal antibody that has proven to be a valuable tool in the field of Acquired Immunodeficiency Syndrome (AIDS) research. Its broad reactivity and high affinity for the p24 capsid protein of various primate lentiviruses, including Human Immunodeficiency Virus Type 1 (HIV-1), HIV-2, and Simian Immunodeficiency Virus (SIV), make it an essential reagent for the detection and quantification of viral antigens. This technical guide provides an in-depth overview of the **AG3.0** antibody, its characteristics, and its applications in AIDS research, with a focus on quantitative data, detailed experimental protocols, and workflow visualizations.

The p24 antigen is a key component of the viral core and its presence in patient samples is a reliable indicator of active viral replication. Consequently, accurate detection and quantification of p24 are crucial for diagnosing acute HIV infection, monitoring disease progression, and assessing the efficacy of antiviral therapies. The **AG3.0** antibody, with its specific recognition of a conserved epitope on the p24 protein, facilitates these critical measurements.

## Core Characteristics of the AG3.0 Antibody

The **AG3.0** antibody is a mouse IgG1 monoclonal antibody that recognizes the Gag capsid protein p24. Its broad cross-reactivity extends to HIV-1, HIV-2/SIVsm/SIVmac, and SIVagm.[1]



This wide-ranging recognition is attributed to its binding to a highly conserved epitope within the p24 protein.

## **Epitope Specificity**

The **AG3.0** antibody recognizes the minimal epitope sequence SPRTLNA.[1] This sequence is highly conserved across various primate lentivirus lineages, which underpins the antibody's broad utility in research.

## **Quantitative Data**

The following tables summarize the key quantitative characteristics of the **AG3.0** antibody, providing a basis for its application in various immunoassays.

Parameter	Value	Virus Strain	Reference
Binding Affinity (Kd)	3.7 nM	SIVagmVer	[2]
20 nM	SIVmac	[2]	
35 nM	SIVagmSab	[2]	_
Antigen Capture Assay Detection Limit	100 pg/mL	HIV-1 Gag p24	[1][2]

Table 1: Binding Affinity and Detection Limit of AG3.0 Antibody

Epitope	Sequence	Conservation in HIV- 1 Subtype B (%)	Reference
AG3.0 Epitope	SPRTLNA	High (within a conserved region)	[1]
Extended Epitope	SPRTLNAWV	94% (Danish isolate)	[3]
98% (West African isolates)	[3]		

Table 2: Conservation of the AG3.0 Epitope



#### **Role in AIDS Research**

The primary role of the **AG3.0** antibody in AIDS research is as a robust tool for the detection and quantification of the HIV p24 antigen. This has significant implications for:

- Early Diagnosis: Detection of p24 antigen allows for the diagnosis of acute HIV infection before the development of antibodies, closing the diagnostic window.
- Viral Load Monitoring: Quantifying p24 levels provides a direct measure of viral replication, which is essential for monitoring disease progression and the effectiveness of antiretroviral therapy.
- In Vitro Research: AG3.0 is widely used in laboratory settings to quantify viral production in cell culture experiments, screen for antiviral compounds, and in virus neutralization assays.
- Vaccine Development: The antibody can be used to assess the immunogenicity of vaccine candidates by measuring the antibody response to the p24 protein.

## **Experimental Protocols**

The following are detailed methodologies for key experiments utilizing the **AG3.0** antibody. These protocols are based on established procedures and can be adapted for specific research needs.

## p24 Antigen Capture ELISA

This protocol describes a sandwich ELISA for the quantification of HIV-1 p24 antigen in samples such as cell culture supernatants or patient plasma.

#### Materials:

- 96-well microtiter plates
- AG3.0 monoclonal antibody (capture antibody)
- Biotinylated anti-p24 polyclonal antibody (detection antibody)
- Recombinant HIV-1 p24 standard



- Streptavidin-Horseradish Peroxidase (HRP) conjugate
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Sample diluent (e.g., PBS with 1% BSA)

#### Procedure:

- Coating: Dilute the **AG3.0** capture antibody to a final concentration of 1-10  $\mu$ g/mL in coating buffer. Add 100  $\mu$ L of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 200  $\mu L$  of wash buffer per well.
- Blocking: Add 200  $\mu$ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times as described in step 2.
- Sample and Standard Incubation: Prepare a serial dilution of the recombinant p24 standard (e.g., from 1000 pg/mL to 15.6 pg/mL) in sample diluent. Add 100 μL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Detection Antibody Incubation: Dilute the biotinylated anti-p24 detection antibody in sample diluent (concentration to be optimized, typically 0.1-1 μg/mL). Add 100 μL to each well and incubate for 1 hour at room temperature.



- Washing: Wash the plate five times with wash buffer.
- Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in sample diluent (dilution to be optimized). Add 100  $\mu$ L to each well and incubate for 30 minutes at room temperature in the dark.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 μL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
- Stopping the Reaction: Add 50 μL of stop solution to each well.
- Reading: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the p24 standard. Use the standard curve to determine the concentration of p24 in the unknown samples.

## **Western Blotting for p24 Detection**

This protocol outlines the use of the **AG3.0** antibody for the detection of p24 protein in cell lysates or viral preparations.

#### Materials:

- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- AG3.0 monoclonal antibody (primary antibody)
- HRP-conjugated anti-mouse IgG (secondary antibody)
- Blocking buffer (e.g., TBST with 5% non-fat dry milk)
- Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)



- Enhanced Chemiluminescence (ECL) substrate
- X-ray film or digital imaging system

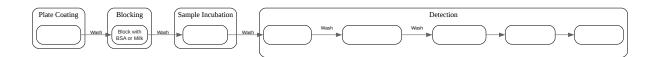
#### Procedure:

- Sample Preparation: Prepare cell lysates or viral pellets in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.
- SDS-PAGE: Load 20-40 μg of protein per lane onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the AG3.0 primary antibody in blocking buffer (a starting dilution of 1:1000 to 1:5000 is recommended). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with wash buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer (dilution as recommended by the manufacturer). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with wash buffer.
- Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
- Imaging: Expose the membrane to X-ray film or capture the signal using a digital imaging system. The p24 protein will appear as a band at approximately 24 kDa.



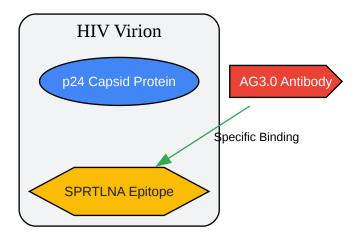
## **Visualizations**

The following diagrams illustrate key workflows and concepts related to the use of the **AG3.0** antibody in AIDS research.



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Caption: Workflow for p24 Antigen Capture ELISA.



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Caption: **AG3.0** antibody binding to the p24 epitope.

## Conclusion

The **AG3.0** antibody is a highly specific and versatile tool that plays a critical role in the ongoing fight against AIDS. Its ability to reliably detect and quantify the HIV p24 antigen across a broad range of primate lentiviruses makes it an indispensable reagent for researchers, clinicians, and drug development professionals. The data and protocols presented in this guide are intended



to facilitate the effective use of the **AG3.0** antibody in advancing our understanding of HIV pathogenesis and in the development of new diagnostic and therapeutic strategies.

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#### References

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